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Compound of Interest

2-Methyl-5-phenylfuran-3-
Compound Name:
carboxylic acid

Cat. No.: B017805

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR)
spectroscopic analysis of 2-Methyl-5-phenylfuran-3-carboxylic acid, a key intermediate in
the synthesis of various biologically active compounds. This guide includes tabulated NMR
data, a comprehensive experimental protocol for data acquisition, and graphical
representations of the molecular structure and experimental workflow.

Introduction

2-Methyl-5-phenylfuran-3-carboxylic acid is a heterocyclic compound of significant interest
in medicinal chemistry and drug development. Its structural elucidation is crucial for confirming
its identity and purity. NMR spectroscopy is a powerful analytical technique for the
unambiguous determination of the molecular structure of organic compounds. This application
note details the *H and 13C NMR spectral data and provides a standardized protocol for
obtaining high-quality NMR spectra of this compound.

Chemical Structure

The chemical structure of 2-Methyl-5-phenylfuran-3-carboxylic acid is presented below, with
atoms numbered for NMR signal assignment.
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Caption: Chemical structure of 2-Methyl-5-phenylfuran-3-carboxylic acid with atom
numbering.

'H NMR Spectral Data

The H NMR spectrum of 2-Methyl-5-phenylfuran-3-carboxylic acid was recorded in DMSO-
de. The chemical shifts () are reported in parts per million (ppm) relative to the residual solvent
peak (DMSO at 2.50 ppm).

, . Coupling
Proton Chemical Shift o ]
, Multiplicity Constant (J, Integration
Assignment (3, ppm)
Hz)

COOH 11.09 broad singlet - 1H

CeHs (ortho) 7.81 doublet 8.0 2H

CeHs (meta) 7.55 doublet 8.0 2H

CeHs (para) 7.31 triplet 8.1 1H
Furan-H 7.16 doublet 3.3 1H

CHs 2.65 singlet - 3H

Data obtained from a 600 MHz spectrometer in DMSO-de.[1]

13C NMR Spectral Data

The following table summarizes the expected 3C NMR chemical shifts for 2-Methyl-5-
phenylfuran-3-carboxylic acid. These values are based on typical chemical shift ranges for
similar functional groups and predictive software, as direct experimental data was not available
in the cited literature. Carboxyl carbons in similar structures typically resonate between 165 and
185 ppm.[2]
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Carbon Assignment Predicted Chemical Shift (8, ppm)
COOH ~165- 175

Furan C2 ~150 - 160

Furan C5 ~145 - 155

Phenyl C (ipso) ~130 - 140

Phenyl C (ortho, meta, para) ~120 - 130

Furan C3 ~115-125

Furan C4 ~110 - 120

CHs ~10-20

Experimental Protocol

This section outlines a standard procedure for acquiring high-quality *H and 3C NMR spectra
for 2-Methyl-5-phenylfuran-3-carboxylic acid.

1. Sample Preparation:
e Accurately weigh 5-10 mg of solid 2-Methyl-5-phenylfuran-3-carboxylic acid.

e Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, CDCIs, or Acetone-de) in a clean, dry vial.[3] DMSO-de is a good choice as it
effectively dissolves the carboxylic acid and its residual peak does not overlap with key
analyte signals.[1]

e Transfer the solution to a standard 5 mm NMR tube.

o Ensure the sample height in the tube is adequate for the spectrometer's probe (typically
around 4-5 cm).

2. NMR Spectrometer Setup and Data Acquisition:

The following parameters are recommended for a 500 or 600 MHz NMR spectrometer.
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For H NMR Spectroscopy:

Pulse Angle: 30-45 degrees

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 8-16 (depending on sample concentration)

Spectral Width: -2 to 12 ppm

For 13C NMR Spectroscopy:

Spectrometer Frequency: 125-150 MHz

Pulse Angle: 30-45 degrees

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds (can be longer for quaternary carbons)

Number of Scans: 128 or more, as the 13C nucleus is less sensitive than 1H.[3]

. Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).
Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,
DMSO-ds at 2.50 ppm for *H and 39.51 ppm for 13C).

Integrate the peaks in the *H spectrum to determine the relative number of protons.

Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

Workflow and Logic Diagrams
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The following diagrams illustrate the experimental workflow for NMR analysis and the logical
relationship of the structural components to their spectral data.
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Caption: Experimental workflow for NMR analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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